Product packaging for Malvidin 3-Glucoside(Cat. No.:CAS No. 1329-33-5)

Malvidin 3-Glucoside

Cat. No.: B075622
CAS No.: 1329-33-5
M. Wt: 528.9 g/mol
InChI Key: YDIKCZBMBPOGFT-DIONPBRTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Malvidin 3-Glucoside is a predominant anthocyanin pigment responsible for the vibrant red, purple, and blue hues in numerous fruits, vegetables, and flowers, such as grapes, blueberries, and violets. As an O-glucoside of malvidin, this compound is of significant research value in plant biochemistry and nutraceutical studies. Its primary mechanism of action is rooted in its potent antioxidant capacity, functioning through the scavenging of free radicals and the chelation of metal ions, thereby mitigating oxidative stress. Researchers extensively utilize this compound to investigate its potential role in cellular protection, anti-inflammatory pathways, and cardiometabolic health. Its specific interaction with cellular signaling cascades, such as the NF-κB and MAPK pathways, is a key area of focus for understanding its bioactivity. This high-purity standard is essential for quantitative analysis, in vitro assay development, and as a reference material for the quantification of anthocyanin content in complex biological and food matrices, providing critical insights into the relationship between dietary pigments and human health.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H25ClO12 B075622 Malvidin 3-Glucoside CAS No. 1329-33-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-2-[5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24O12.ClH/c1-31-14-3-9(4-15(32-2)18(14)27)22-16(7-11-12(26)5-10(25)6-13(11)33-22)34-23-21(30)20(29)19(28)17(8-24)35-23;/h3-7,17,19-21,23-24,28-30H,8H2,1-2H3,(H2-,25,26,27);1H/t17-,19-,20+,21-,23-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDIKCZBMBPOGFT-DIONPBRTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)C2=[O+]C3=CC(=CC(=C3C=C2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClO12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301028795
Record name 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7228-78-6, 1329-33-5
Record name Malvidin 3-glucoside
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Record name Malvidin beta-D-glucoside
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Record name Malvidin-3-glucoside
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Record name 3-(beta-D-Glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Record name 3-(β-D-glucopyranosyloxy)-5,7-dihydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-1-benzopyrylium chloride
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Record name MALVIDIN 3-GLUCOSIDE
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Biosynthesis, Genetic Regulation, and Accumulation Dynamics of Malvidin 3 Glucoside in Planta

Transcriptional and Post-Transcriptional Regulation of Malvidin (B83408) 3-Glucoside Biosynthesis

Molecular Mechanisms Governing Anthocyanin Accumulation and Phenotype

The accumulation of malvidin 3-glucoside, which imparts a blue-red to purple coloration, is a result of the intricate anthocyanin biosynthetic pathway. researchgate.netresearchgate.net This pathway is a branch of the broader phenylpropanoid pathway and involves a series of enzymatic reactions catalyzed by specific proteins. researchgate.netmdpi.com The journey begins with the production of dihydrokaempferol, a key intermediate. From this point, the pathway can diverge into three main branches, each leading to different classes of anthocyanins. researchgate.netmdpi.com

The synthesis of this compound is initiated by the action of flavonoid 3',5'-hydroxylase (F3'5'H), which hydroxylates dihydrokaempferol. researchgate.netmdpi.com This step is crucial as it directs the substrate towards the production of delphinidin-based anthocyanins, including petunidin-3-glucoside and malvidin-3-glucoside. researchgate.netmdpi.com Following this, dihydroflavonol 4-reductase (DFR) catalyzes a reduction step, leading to the formation of leucoanthocyanidins. nih.gov Subsequently, anthocyanidin synthase (ANS) and UDP-glucose: flavonoid 3-O-glucosyltransferase (UFGT) are involved in the final steps to produce the pigmented anthocyanin molecule. nih.gov

The regulation of this pathway is largely controlled by a complex of transcription factors, primarily from the MYB, basic helix-loop-helix (bHLH), and WD40-repeat protein families. researchgate.netnih.gov This MBW complex activates the expression of the structural genes encoding the biosynthetic enzymes. nih.gov For instance, the upregulation of specific MYB transcription factors can lead to enhanced expression of anthocyanin biosynthesis genes, resulting in increased accumulation of compounds like this compound and a corresponding darker pigmentation in plant tissues. slu.seresearchgate.net The specific type of anthocyanin that accumulates, and thus the resulting phenotype, is determined by the differential expression and activity of key enzymes like F3'5'H and flavonoid 3'-hydroxylase (F3'H), which directs the pathway towards cyanidin- and peonidin-based pigments. mdpi.com

Differential Gene Expression Analysis in Plant Tissues and Developmental Stages

The accumulation of this compound is not uniform throughout the plant or its lifecycle. Differential gene expression analysis has revealed that the genes involved in its biosynthesis are tightly regulated in different tissues and at various developmental stages.

For example, in the ornamental plant Passiflora, the expression of genes such as DFR, F3'H, and F3'5'H correlates strongly with the presence and type of anthocyanins in the flower corona filaments. mdpi.com High expression of F3'5'H is specifically linked to the production of delphinidin, petunidin, and malvidin glucosides. mdpi.com Similarly, in chokecherry (Padus virginiana), the change in leaf color from green to purple-red is associated with the increased expression of flavonoid biosynthesis genes like PAL, CHS, and CHI, along with their transcriptional regulators (MYB, HD-Zip, and bHLH). slu.se This leads to the significant accumulation of malvidin 3-O-glucoside. slu.se

In grapes (Vitis vinifera), RNA-Seq analysis of berry skins during veraison (the onset of ripening) shows differential expression of gene families directly involved in anthocyanin biosynthesis, including F3'5'H, which is crucial for the production of malvidin-3-glucoside. ives-openscience.eu This differential expression explains the shift in color as the berries ripen. ives-openscience.eu In poplar (Populus deltoides) cultivars, transcriptome and metabolome analyses have shown that the accumulation of anthocyanins, including malvidin 3-O-glucoside, in purple-leaved varieties is due to the upregulation of anthocyanin biosynthetic genes. frontiersin.org

Furthermore, studies in rice have identified a specific UDP-glycosyltransferase, OsUGT88C3, responsible for the biosynthesis of malvidin 3-O-galactoside, a derivative of malvidin. nih.gov The expression of OsUGT88C3 was found to be highly correlated with the accumulation of this compound in the leaves. nih.gov In Maire yew, the high expression of the DFR gene is thought to regulate the accumulation of malvidin-3,5-di-O-glucoside in ripe arils. frontiersin.org These examples highlight how the precise control of gene expression at different developmental stages and in specific tissues dictates the pattern of this compound accumulation.

Accumulation Patterns and Genotypic Variation of this compound in Diverse Plant Species

The presence and concentration of this compound vary significantly across the plant kingdom, contributing to the diverse array of colors seen in fruits, vegetables, and ornamental plants. This variation is largely due to genetic differences between species and even between cultivars within a species.

Profiling and Quantification in Fruits, Vegetables, and Ornamental Plants

This compound is a major anthocyanin in many well-known fruits. It is particularly abundant in grapes, where it is a key pigment contributing to the color of red wine. researchgate.netnih.gov In a study of Kyoho and Cabernet Sauvignon grapes, this compound was the most abundant anthocyanin in the fresh skin of Cabernet Sauvignon. nih.gov Blueberries are another rich source, with total anthocyanin content, often expressed as malvidin-3-glucoside equivalents, varying significantly among different cultivars. researchgate.net In a study of 71 blueberry cultivars, the total anthocyanin content ranged from 50.60 to 322.54 mg malvidin-3-glucoside/100g fresh weight. researchgate.net Other berries, such as those from Chilean native plants like calafate, also show high levels of malvidin derivatives. mdpi.com

In vegetables, this compound can be found in purple varieties. For instance, a study profiling anthocyanins in commonly used vegetables in Thailand found that purple lettuce had the highest amount of this compound among the tested samples. researchgate.net

The following table summarizes the presence and concentration of this compound and its derivatives in various plants:

Plant SpeciesTissueMajor Malvidin Derivatives FoundConcentration/Relative Abundance
Vitis vinifera (Grape) cv. Cabernet SauvignonSkinThis compoundMost abundant anthocyanin. nih.gov
Vaccinium spp. (Blueberry)FruitMalvidin 3-O-glucoside, Malvidin 3-O-galactosideTotal anthocyanins (as m3g equiv.): 50.60–322.54 mg/100g FW. researchgate.net
Lactuca sativa (Purple Lettuce)LeafThis compoundHighest among tested Thai vegetables. researchgate.net
Cyclamen persicumFlowerMalvidin 3-O-glucoside, Malvidin 3,5-di-O-glucosidePresent at high levels in several accessions. mdpi.com
Dahlia cultivarsFlowerMalvidin glycosidesPresent, but in lower concentrations than other anthocyanins. biomedpharmajournal.org
Cercis canadensis (Eastern Redbud)Petiole (purple-flowered)This compoundRanged up to 13.33 mg/100 g fwt. mdpi.com
Lonicera macranthoidesFlowerMalvidin 3-O-glucosideHighly abundant in later flowering stages. frontiersin.org

Genetic Diversity and Population Structure Analysis Relevant to this compound Content

The variation in this compound content among different plant populations is rooted in their genetic diversity. Studies analyzing the genetic makeup of plant populations can provide insights into the basis for these differences. For instance, in a study of soybeans with black seed coats, genetic diversity analysis using SNP markers revealed significant variation in the content of different anthocyanins, including malvidin 3-O-glucoside, across 469 accessions. mdpi.com The total anthocyanin content varied more than nine-fold among the genotypes. mdpi.com

In grapes, quantitative trait locus (QTL) mapping has been used to identify regions of the genome associated with specific traits, including anthocyanin composition. nih.govmdpi.com A study on North American grape species identified a strong QTL on chromosome 3 that explains a high percentage of the phenotypic variance in anthocyanin acylation, a modification that affects color stability and hue. nih.gov Another study on an interspecific grapevine population found QTLs on chromosomes 2 and 9 associated with the content of various mono- and diglucoside forms of anthocyanins, including those of malvidin. mdpi.com

Physiological Markers for Genotype Identification Based on Anthocyanin Profiles

The distinct anthocyanin profiles of different plant genotypes can be leveraged to develop physiological markers for early selection in breeding programs. This is particularly valuable for perennial species with long juvenile periods, where waiting for the plant to mature to observe a trait like flower color can be time-consuming and costly.

A clear example of this is in the Eastern Redbud tree (Cercis canadensis). mdpi.comrepec.orgresearchgate.net This ornamental tree has purple, red, and white-flowered varieties. repec.orgresearchgate.net Research has shown that the anthocyanin profile in the petioles (leaf stalks) of young seedlings can accurately predict the flower color of the mature tree. mdpi.comrepec.orgresearchgate.net Specifically, the presence of both peonidin-3-glucoside (B1200960) and malvidin-3-glucoside in the petioles is indicative of a purple-flowered genotype. researchgate.netmdpi.com In contrast, red-flowered genotypes have peonidin-3-glucoside but lack malvidin-3-glucoside in their petioles, while white-flowered genotypes lack both. researchgate.netmdpi.comresearchgate.net Therefore, the absence of malvidin-3-glucoside in petiole tissue serves as a reliable physiological marker to identify the rare and desirable red-flowered seedlings long before they bloom. mdpi.comrepec.org This allows breeders to significantly increase the efficiency of selecting for novel flower colors. repec.orgresearchgate.net

This principle can be applied to other species as well. For instance, in blueberries, identifying specific anthocyanins like malvidin 3-O-glucoside as markers for different ripening seasons (early, mid, or late) could aid in breeding cultivars with desired harvest times. researchgate.net The unique anthocyanin fingerprints of different genotypes provide a powerful tool for plant breeders and researchers to identify and select for specific traits based on the plant's chemical composition.

Metabolism, Biotransformation, and Pharmacokinetics of Malvidin 3 Glucoside

Absorption and Systemic Distribution Studies of Malvidin (B83408) 3-Glucoside

The journey of Malvidin 3-glucoside through the body begins with its absorption and subsequent distribution. Research indicates that this process is complex and characterized by relatively low bioavailability of the parent compound.

Studies in both humans and animals consistently demonstrate that this compound has low oral bioavailability. nih.gov After oral ingestion, only a small fraction of the intact glycoside is absorbed and reaches the systemic circulation. usask.ca

Following ingestion, this compound can be detected in human plasma and urine, primarily in its intact glycoside form. nih.govcsic.es However, it also undergoes metabolic conjugation. Studies have identified glucuronidated metabolites of malvidin in both plasma and urine after consumption of a red wine anthocyanin extract. csic.es

In one human study, after consuming an anthocyanin extract containing 89.9 mg of this compound, the average maximum plasma concentration (Cmax) for the intact form was 4.2 nM, while its glucuronide conjugate reached a Cmax of 1.2 nM. csic.es The appearance of these compounds in plasma is rapid, typically within 30 minutes, with peak concentrations for the glucosides occurring around 1.6 hours and for the glucuronides around 2.5 hours post-ingestion. csic.es Urinary excretion data reveals that only a very small percentage (approximately 0.05%) of the administered dose is excreted within 24 hours, with about 94% of this excretion happening within the first 6 hours. csic.es Notably, significant inter-individual variation exists in the plasma levels and urinary excretion of both the parent compound and its metabolites. csic.es In some studies, sulfate (B86663) or aglycone conjugates of this compound were not detected. nih.gov

Several factors can influence the absorption and bioavailability of this compound. The food matrix is a significant determinant. For instance, plasma concentrations of this compound were found to be about twice as high after consuming red grape juice compared to red wine or dealcoholized red wine, a difference attributed to the higher initial concentration in the juice. nih.gov

Absorption can occur in the stomach and small intestine. usask.canih.gov The involvement of active transporters has been suggested. Gastric transport may be facilitated by transporters such as bilitranslocase. tandfonline.com In the intestine, sodium-dependent glucose transporter-1 (SGLT-1) may mediate the transport of the glycoside form across the enterocyte membrane. researchgate.net The glycosylation pattern also affects absorption efficiency. nih.govmdpi.com

Detection of this compound and its Conjugates in Plasma and Urine

Enteric and Hepatic Biotransformation Pathways of this compound

The portion of this compound that is not absorbed in the upper gastrointestinal tract travels to the colon, where it undergoes extensive biotransformation by the gut microbiota.

The vast majority of ingested this compound reaches the large intestine, where it becomes a substrate for the resident microbial population. researchgate.netacs.org In vitro fermentation studies using human fecal bacteria have demonstrated that this compound is almost completely metabolized. researchgate.netacs.org In one such study, most of the compound disappeared within the first 4-5 hours of incubation. acs.orgacs.org This degradation is primarily a result of bacterial enzymatic activity, as the compound shows high stability when incubated under the same conditions without the fecal microflora. acs.org The initial step in this microbial metabolism is often the cleavage of the glycosidic bond by bacterial β-glucosidases, releasing the unstable aglycone (malvidin). researchgate.net This aglycone then undergoes further degradation. mdpi.com

The microbial breakdown of this compound results in the formation of several smaller phenolic compounds. nih.gov The most consistently reported and primary degradation product is syringic acid . tandfonline.comresearchgate.netacs.orgresearchgate.net This is formed from the cleavage of the C-ring of the malvidin aglycone, releasing the B-ring as syringic acid. researchgate.net

Other metabolites are also formed through various enzymatic actions. The metabolism of this compound can also yield gallic acid and pyrogallol . acs.org The formation of gallic acid may occur through the enzymatic demethylation of syringic acid. tandfonline.comacs.org Subsequent decarboxylation of gallic acid can then produce pyrogallol. acs.org

In studies investigating the degradation of anthocyanin mixtures or using different experimental conditions, other phenolic acids such as protocatechuic acid and vanillic acid have also been identified as degradation products of this compound. mdpi.comresearchgate.net The degradation pathway often involves the formation of a chalcone (B49325) intermediate, which is then cleaved. mdpi.com The A-ring of the original anthocyanin structure is typically released as phloroglucinol (B13840) aldehyde (also known as 2,4,6-trihydroxybenzaldehyde). mdpi.comnih.govresearchgate.net

The following table summarizes the principal degradation products resulting from the microbial metabolism of this compound.

Degradation ProductPrecursor/PathwayReference
Syringic Acid Primary metabolite from B-ring cleavage. tandfonline.comresearchgate.netacs.orgresearchgate.net
Gallic Acid Formed via demethylation of syringic acid. tandfonline.comacs.org
Pyrogallol Formed via decarboxylation of gallic acid. acs.org
Protocatechuic Acid Identified as a degradation product in simulated digestion. mdpi.comresearchgate.net
Vanillic Acid Identified as a degradation product in simulated digestion. mdpi.comresearchgate.net
Phloroglucinol Aldehyde Metabolite from A-ring cleavage. mdpi.comnih.govresearchgate.net

Influence of this compound Structure on Metabolic Stability and Degradation Rates

The chemical structure of this compound plays a pivotal role in its metabolic stability and the rate at which it degrades. Key structural features, such as the glycosylation pattern and the methoxylation of the B-ring, confer a notable degree of stability compared to other anthocyanins. acs.orgmdpi.com

The presence of the glucose moiety at the 3-position of the C-ring enhances its stability. acs.org Studies have shown that this compound demonstrates considerable chemical stability at a pH of 6.5 and a temperature of 37°C, which is attributed to both the glucose presence and its specific methoxylation pattern. acs.org In contrast, anthocyanins with a greater number of hydroxyl groups on the B-ring, such as delphinidin-3-glucoside, exhibit faster degradation. acs.orgrsc.org For instance, under simulated gastrointestinal conditions, the digestive stability of 3-glucoside forms of anthocyanins follows the order of cyanidin (B77932) > malvidin > pelargonidin. mdpi.comnih.gov

The degradation of this compound is significantly influenced by environmental pH. While relatively stable in acidic conditions like those in the stomach, it becomes highly unstable at neutral pH, such as in the intestines, where it can disappear rapidly through both chemical and microbial degradation. thieme-connect.com The degradation process often involves the formation of an intermediate chalcone conformation. nih.govresearchgate.net The primary degradation products resulting from the breakdown of the this compound structure under these conditions are phenolic acids, notably syringic acid. nih.govresearchgate.net Further investigation into its degradation pathways under basic conditions has shown that glycosylation patterns significantly affect the kinetics, with diglucosides degrading faster at higher pH values than monoglucosides like this compound. acs.org

Pharmacokinetic Profiles of this compound and its Metabolites

The pharmacokinetic profile of this compound is characterized by poor absorption of the intact molecule and extensive metabolism. nih.gov Following ingestion, this compound is found in plasma and urine, but its aglycone form and its sulfate or glucuronate conjugates are typically not detected. nih.gov This suggests that the parent glycoside is the primary form absorbed, albeit inefficiently, or that it is rapidly metabolized to compounds not easily identified as direct conjugates.

Area Under the Plasma Concentration Curve (AUC) Analysis

A study involving healthy male subjects who consumed different beverages containing this compound provided the following AUC values:

BeverageThis compound (M-3-G) DoseMean AUC (nmol x h/L)
Red Wine68 mg288 ± 127
Dealcoholized Red Wine58 mg214 ± 124
Red Grape Juice117 mg662 ± 210

This table presents data on the area under the plasma concentration-time curve (AUC) for this compound following the consumption of different beverages. Data sourced from a study by Bub et al. nih.gov

Comparative Metabolic Fates with Other Anthocyanins and Polyphenols

The metabolic fate of this compound is distinct when compared to other anthocyanins and polyphenols, largely due to its unique structural characteristics. Following ingestion, this compound is extensively metabolized by gut microbiota. acs.org The primary degradation pathway involves the cleavage of the C-ring, leading to the formation of specific phenolic acids derived from its A- and B-rings. researchgate.net

The main metabolite identified from the B-ring of this compound is syringic acid, a direct consequence of its 3',5'-dimethoxy-4'-hydroxy substitution pattern. acs.orgnih.govresearchgate.netmdpi.com Syringic acid can be further demethylated to form gallic acid. acs.org The A-ring is typically degraded to phloroglucinol aldehyde. mdpi.comresearchgate.net

This contrasts with the metabolism of other anthocyanins:

Cyanidin-3-glucoside , which has two hydroxyl groups on its B-ring, is primarily metabolized to protocatechuic acid. mdpi.comencyclopedia.pubusask.ca

Delphinidin-3-glucoside , with three hydroxyl groups on its B-ring, degrades to form gallic acid. acs.orgresearchgate.net

Unlike many other flavonoids, this compound appears to be differentially metabolized, with studies suggesting it is poorly absorbed in its original form. nih.gov The metabolites, particularly phenolic acids, are found in the bloodstream at much higher concentrations than the parent anthocyanin, indicating extensive biotransformation. usask.ca

Biological Relevance of Metabolites in Mediating Systemic Effects

The systemic health effects associated with the consumption of this compound are increasingly attributed to its metabolites rather than the intact molecule itself. thieme-connect.comnih.gov These bioavailable phenolic acid metabolites possess significant biological activity.

Antioxidant Activity : Metabolites such as syringic acid, gallic acid, and protocatechuic acid exhibit potent antioxidant capacities. thieme-connect.com Research has shown that the antiradical power of these metabolites can be greater than that of the parent this compound, with activity increasing in the order of malvidin-3-glucoside < syringic acid < protocatechuic acid < gallic acid. thieme-connect.com

Anti-inflammatory Effects : The metabolites of anthocyanins have demonstrated anti-inflammatory properties. mdpi.comresearchgate.net For instance, metabolites of cyanidin-3-glucoside, such as protocatechuic and vanillic acids, can protect against colon cancer through anti-inflammatory activity and by preventing angiogenesis. mdpi.com this compound and its metabolites have been shown to inhibit inflammatory mediators like IL-1β and IL-6. researchgate.net

Modulation of Gut Microbiota : The process of biotransformation itself has biological relevance. The metabolism of this compound by gut microflora can influence the composition of the gut microbiome. acs.orgmdpi.com Studies have shown that incubation with anthocyanins can lead to a significant increase in the growth of beneficial bacteria like Bifidobacterium spp. and Lactobacillus spp. acs.org

Therefore, the colon is a critical site for the metabolism of this compound, where bacterial biotransformation releases simpler phenolic compounds that are more readily absorbed and are responsible for many of the systemic health benefits observed. acs.orgmdpi.com

Stability, Degradation Pathways, and Chemical Derivatization of Malvidin 3 Glucoside

Environmental and Biological Factors Influencing Malvidin (B83408) 3-Glucoside Stability

The stability of malvidin 3-glucoside, a primary anthocyanin responsible for the color of many red wines and other plant products, is intricately linked to its surrounding environment. Factors such as pH, temperature, and enzymatic activity play crucial roles in both reversible structural changes and irreversible degradation, significantly impacting its color and bioactive properties.

pH-Dependent Reversible and Irreversible Chemical Transformations

The structure and stability of this compound are highly dependent on pH. In aqueous solutions, it exists in a dynamic equilibrium of four main forms: the red flavylium (B80283) cation (AH+), the purple quinoidal base (A), the colorless carbinol or pseudobase (B), and the pale yellow chalcone (B49325) (C). dss.go.thscispace.com

At a very acidic pH (around 1.3 to 3.3), the red flavylium cation is the predominant and most stable form. scispace.comresearchgate.net As the pH increases, the flavylium cation undergoes hydration to form the colorless carbinol pseudobase. dss.go.th This transformation leads to a significant loss of color. scispace.com Further deprotonation of the quinoidal base can occur at higher pH values, leading to the formation of an anionic quinoidal base. nih.govacs.org

A key reversible transformation is the formation of the chalcone isomer. This process involves the opening of the pyran ring in the anthocyanin structure. dss.go.thresearchgate.net The chalcone form is an intermediate that can undergo further reactions. mdpi.comnih.gov Studies have shown that at a pH of around 3.2, it is possible to detect the chalcone 3-O-glucoside of malvidin. researchgate.net The interconversion between these different structural forms is a complex process influenced by pH, with certain pH ranges favoring specific structures. For instance, a pH of around 3.3 has been reported to be optimal for the copigmentation of malvidin-3-O-glucoside in wine, a process that enhances color stability. researchgate.net

However, beyond these reversible transformations, pH also influences irreversible degradation. There is a specific pH range, which includes physiological pH (7.4), where degradation reactions happen more rapidly, preventing the system from reaching equilibrium. nih.govacs.org In basic conditions, the nucleophilic addition of OH- to the anionic quinoidal bases is a slow step that can lead to degradation. nih.govacs.org

Influence of Temperature and Processing Conditions on Degradation Kinetics (e.g., microwave treatment, thermal degradation)

Temperature is a critical factor affecting the stability of this compound. Increased temperatures generally accelerate its degradation, following first-order reaction kinetics. researchgate.netnih.govfrontiersin.org This means the rate of degradation is directly proportional to the concentration of the anthocyanin. Studies on grape juices have shown a significantly higher loss of this compound at storage temperatures of 25°C and 35°C compared to 5°C. frontiersin.org The degradation process is endothermic, meaning it requires an input of heat energy. researchgate.net

Microwave treatment is a processing condition that has been shown to accelerate the degradation of this compound even more rapidly than conventional heating methods at comparable temperatures. researchgate.netnih.gov This suggests a "microwave effect" beyond just thermal impact. researchgate.netnih.gov The degradation is influenced by microwave power, energy density, and the initial concentration of the anthocyanin. researchgate.netnih.gov The formation of reactive species like hydrogen peroxide during microwave heating can lead to oxidative degradation pathways not observed in thermal treatments alone. nih.gov

The degradation of this compound under thermal and microwave treatments can proceed through several pathways. These include the hydrolysis of the sugar moiety, opening of the C-ring to form a chalcone, and subsequent breakdown into smaller molecules. researchgate.net

Enzymatic Degradation Mechanisms of this compound

Enzymes can significantly contribute to the degradation of this compound. The primary enzymatic degradation pathway involves two main steps: deglycosylation followed by oxidation. semanticscholar.org

β-glucosidase (BGL) : This enzyme catalyzes the cleavage of the glycosidic bond, releasing the glucose molecule and forming the aglycone, malvidin. semanticscholar.orgdergipark.org.tr

Polyphenol oxidase (PPO) and Peroxidase (POD) : These oxidizing enzymes can then act on the aglycone or the intact anthocyanin, leading to the loss of color and the formation of degradation products. semanticscholar.org PPO is known to first oxidize other phenolic compounds into quinones, which then react with and degrade anthocyanins. scispace.com

Research has shown that enzymes from certain bacteria, such as Bifidobacterium infantis, can hydrolyze this compound, leading to the formation of syringic acid. dergipark.org.tr The stability of this compound to enzymatic degradation is influenced by its structure; for example, the methoxyl groups on its B-ring are thought to enhance its stability compared to other anthocyanins. dergipark.org.tr

Identification and Characterization of this compound Degradation Products

The degradation of this compound results in a variety of smaller molecules. The identification and characterization of these products are crucial for understanding the degradation pathways and the resulting changes in the chemical profile of foods and beverages.

Spectroscopic and Chromatographic Elucidation of Novel Degradation Compounds

Advanced analytical techniques are employed to identify the degradation products of this compound. High-performance liquid chromatography (HPLC) coupled with diode-array detection (DAD) and mass spectrometry (MS) is a powerful tool for separating and identifying these compounds. acs.orgunl.pt

Studies utilizing these methods have successfully identified several degradation products. nih.govresearchgate.net For instance, under simulated digestion conditions, syringic acid, protocatechuic acid, and vanillic acid have been confirmed as degradation products of this compound. mdpi.comnih.govresearchgate.net Other identified degradation products under various conditions include 2,4,6-trihydroxybenzaldehyde (B105460) (formylphloroglucinol) and coumarin (B35378) glucosides. researchgate.netnih.gov

Under specific oxidative conditions, a novel degradation product named anthocyanone A (8-β-d-glucopyranosyl-2,4-dihydroxy-6-oxo-cyclohexa-2,4-dienyl acetic acid) has been isolated and characterized using UV-vis spectroscopy, mass spectrometry, and nuclear magnetic resonance (NMR) spectroscopy. acs.org

Formation of Chalcone Intermediates and Subsequent Cleavage Products

A key step in the degradation of this compound is the formation of a chalcone intermediate through the opening of the C-ring. researchgate.netmdpi.comnih.govresearchgate.net This chalcone is generally unstable and undergoes further cleavage. nih.gov

The formation of the malvidin 3-O-glucoside chalcone has been observed during simulated digestion processes, where its concentration initially increases and then decreases, indicating its role as an intermediate. mdpi.com The presence of the chalcone has been confirmed by detecting its specific precursor and product ions in mass spectrometry analysis. nih.govresearchgate.net

The cleavage of the chalcone intermediate leads to the formation of phenolic acids and aldehydes. researchgate.net The B-ring of the original anthocyanin is typically converted to a phenolic acid, such as syringic acid, while the A-ring forms phloroglucinaldehyde (2,4,6-trihydroxybenzaldehyde). researchgate.net These cleavage products are colorless, contributing to the loss of color observed during degradation. researchgate.net

Condensation Reactions with Flavanols and Other Phenolic Co-constituents

This compound readily participates in condensation reactions with flavanols, such as (+)-catechin and (-)-epicatechin, particularly in the presence of aldehydes like acetaldehyde (B116499). These reactions are significant in systems like aging red wine, leading to the formation of more complex and stable pigments. The fundamental process involves the formation of an ethylidene bridge (CH3-CH) between the anthocyanin and the flavanol.

In model solutions, the reaction between this compound, (-)-epicatechin, and acetaldehyde results in a competition where both ethyl-linked flavanol oligomers and anthocyanin-flavanol derivatives are formed. nih.gov The primary products are dimeric compounds where the flavanol is linked to the anthocyanin via a CH3-CH bridge. nih.govbibliotekanauki.pl Further reactions can lead to the formation of trimeric and tetrameric products, which may consist of one anthocyanin unit linked to multiple flavanol units. nih.govacs.org However, studies have shown that no compounds containing more than two this compound units are typically detected, suggesting that the anthocyanin acts as a chain-terminating unit in the polymerization process. nih.govacs.org

The reaction can be mediated by various aldehydes, not just acetaldehyde. Aldehydes derived from toasted oak barrels, such as furfuraldehyde and vanillin, can also facilitate the condensation between (+)-catechin and this compound. benthamdirect.com Other aldehydes, including isobutyraldehyde (B47883) and benzaldehyde (B42025), also mediate the formation of new alkyl/aryl-linked pigments. nih.govacs.org These condensation products often exhibit a bathochromic shift (a shift to longer wavelengths) in their maximum absorbance compared to the original this compound, which contributes to color changes, often toward a more purplish hue. benthamdirect.comnih.govacs.org For instance, new adducts formed with isobutyraldehyde or benzaldehyde show a maximum absorbance at 540 nm, a 15 nm shift from this compound's 525 nm. nih.govacs.org

The table below summarizes the products formed from the condensation of this compound with various flavanols and aldehydes.

ReactantsMediating AldehydeResulting ProductsReference
This compound, (-)-EpicatechinAcetaldehydeDimeric, trimeric, and tetrameric ethyl-linked adducts nih.gov
This compound, (+)-CatechinIsobutyraldehydeThis compound-isobutylcatechin nih.gov
This compound, (+)-CatechinBenzaldehydeThis compound-benzylcatechin nih.gov
This compound, (+)-CatechinFurfuraldehyde, VanillinOligomeric colored pigments benthamdirect.com

Formation of Pyranoanthocyanins and Other Adducts

Pyranoanthocyanins are a significant class of derived pigments formed from the reaction of anthocyanins with small molecules produced during fermentation and aging processes. These derivatives are characterized by an additional pyran ring, which confers greater color stability against changes in pH and bleaching by sulfur dioxide. researchgate.net

Vitisins are the most prominent pyranoanthocyanins found in wine. mdpi.com

Vitisin A (or carboxypyranomalvidin-3-O-glucoside) is formed through a cycloaddition reaction between this compound and pyruvic acid, a metabolite released by yeast during fermentation. mdpi.comnih.govresearchgate.net The formation of Vitisin A is favored at low pH (optimally between 2.7 and 3.0) and higher concentrations of pyruvic acid. nih.govoup.com These pigments express significantly more color than the parent anthocyanins. nih.gov

Vitisin B is the product of the reaction between this compound and acetaldehyde. mdpi.comacs.orgresearchgate.net The formation of this adduct is strongly correlated with the concentration of acetaldehyde, which peaks in the final stages of fermentation. acs.org

Pinotins are another family of pyranoanthocyanins, such as Pinotin A, which is formed from the reaction of this compound with caffeic acid. researchgate.net These reactions contribute to the evolving color profile of aging wine, shifting from a bright red-purple to a more stable orange-red hue. nih.gov

The formation pathways for these key pyranoanthocyanins are summarized below.

PyranoanthocyaninPrecursorsKey Formation FactorsReference
Vitisin AThis compound + Pyruvic acidLow pH (2.7-3.0), high pyruvic acid concentration mdpi.comnih.gov
Vitisin BThis compound + AcetaldehydeHigh acetaldehyde concentration (late fermentation) mdpi.comacs.org
Pinotin AThis compound + Caffeic acidWine aging conditions researchgate.net

Strategies for Enhancing this compound Stability in Research Systems

Role of Intermolecular Copigmentation with Phenolic Compounds

Intermolecular copigmentation is a crucial mechanism for enhancing the color and stability of this compound. This phenomenon involves the formation of non-covalent complexes between the anthocyanin (pigment) and other colorless organic molecules (copigments), such as phenolic acids and flavonoids. These interactions shield the anthocyanin from hydration and degradation.

Studies have shown that various phenolic compounds can act as effective copigments for this compound. Hydroxycinnamic acids, including caffeic acid, ferulic acid, and p-coumaric acid, have demonstrated a significant ability to enhance color intensity, an effect known as a hyperchromic shift, and to cause a bathochromic shift towards a more bluish color. researchgate.net Theoretical and experimental studies have found that ferulic acid is a particularly powerful copigment compared to caffeic and p-coumaric acids, indicating that the molecular structure of the copigment is a strong determinant of the effect's magnitude. researchgate.net The primary driving forces for these complexations are hydrogen bonding and van der Waals interactions. researchgate.net

Flavonols like quercetin (B1663063) and myricitrin (B1677591) have been identified as some of the most effective copigments, while flavan-3-ols such as catechin (B1668976) and epicatechin are generally less effective at low molar ratios. nih.gov The stability of these pigment-copigment complexes can vary, but the process generally enhances the color of this compound solutions. nih.govnih.gov

Effects of Sugar Acylation on this compound Structural Integrity

The stability of this compound can be significantly influenced by the acylation of its glucose moiety. Acylation refers to the esterification of the sugar with an organic acid. Naturally occurring acylated anthocyanins often show enhanced stability compared to their non-acylated counterparts. This increased stability is attributed to the acyl group providing steric hindrance that protects the anthocyanin chromophore from nucleophilic attack by water, which would lead to the formation of the colorless carbinol pseudobase. researchgate.net

Research on various anthocyanins demonstrates that acylation enhances thermostability and photostability. mdpi.commdpi.com For example, the enzymatic acylation of cyanidin-3-O-glucoside with fatty acids resulted in derivatives with significantly improved color stability at pH 5 and 7 and greater resistance to thermal degradation. acs.orgnih.gov Acylated derivatives of this compound, such as those formed with acetic or p-coumaric acid, can still react to form more stable pigments like acylated vitisin A. nih.gov The presence of multiple acyl groups (diacylation or polyacylation) can offer even greater protection by shielding both sides of the benzopyridine ring of the anthocyanin structure. researchgate.net

Enzymatic Synthesis of Lipophilic Derivatives for Enhanced Stability

To broaden the applications of this compound, particularly in lipid-based systems like foods and cosmetics, its hydrophilic nature can be altered through enzymatic synthesis to create more lipophilic (fat-soluble) derivatives. This is typically achieved by the regioselective acylation of the glucose moiety with fatty acids, a reaction catalyzed by lipases. researchgate.netacs.org

The enzyme Candida antarctica lipase (B570770) B (CALB) has been successfully used to catalyze the esterification of this compound with various saturated fatty acids (from C4 to C16) and unsaturated fatty acids like oleic acid. acs.orgresearchgate.net These reactions are regioselective, with acylation occurring specifically on the glucose unit, and yield novel lipophilic anthocyanins. acs.org

These lipophilic derivatives retain the appealing color characteristics of the parent anthocyanin while gaining increased hydrophobicity. researchgate.netacs.org Studies have shown that the lipophilicity increases with the chain length of the attached fatty acid. acs.org Importantly, this structural modification can enhance stability and does not compromise, and can even improve, the molecule's functional properties. acs.orgresearchgate.net The enzymatic synthesis typically results in satisfactory yields, ranging from 22% to 40%. researchgate.netacs.org

Biological Activities and Mechanistic Investigations of Malvidin 3 Glucoside

Anti-Inflammatory Modulatory Effects of Malvidin (B83408) 3-Glucoside

Malvidin 3-glucoside demonstrates significant anti-inflammatory effects through various mechanisms, including the inhibition of pro-inflammatory signaling pathways and the modulation of inflammatory mediators.

Inhibition of Pro-Inflammatory Mediators

Research has consistently shown that this compound can suppress the expression and secretion of several key pro-inflammatory molecules. In human umbilical vein endothelial cells (HUVECs) stimulated with tumor necrosis factor-alpha (TNF-α), this compound and its galactoside counterpart have been found to inhibit the production of monocyte chemoattractant protein-1 (MCP-1), intercellular adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1) at both the protein and mRNA levels. nih.govresearchgate.netresearchgate.net Specifically, at a concentration of 1 μM, this compound inhibited the TNF-α-induced increase of MCP-1 by 35.9%, ICAM-1 by 54.4%, and VCAM-1 by 44.7% in the cell supernatant. nih.govresearchgate.net

Furthermore, studies on activated human macrophages have demonstrated that this compound can decrease the transcription of genes that code for inflammatory mediators, leading to a reduction in the secretion of TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). researchgate.netnih.gov This inhibitory effect on pro-inflammatory cytokines has also been observed in other cell types and models of inflammation. mdpi.commedchemexpress.cnnih.govmdpi.com For instance, in a model of osteoarthritis, malvidin treatment significantly reversed the upregulation of IL-1β, IL-6, and TNF-α. mdpi.com

Downregulation of Cyclooxygenase (COX-1 and COX-2) Enzyme Activities

This compound has been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are crucial in the synthesis of prostaglandins, key mediators of inflammation. mdpi.comtandfonline.com In vitro studies have determined the half-maximal inhibitory concentration (IC50) of this compound for COX-1 and COX-2 to be 74.78 ± 0.06 µM and 39.92 ± 3.02 µM, respectively. mdpi.com This indicates a higher selectivity towards inhibiting COX-2 over COX-1. mdpi.com The inhibition of COX-2 expression has been observed in various cellular models, contributing to the anti-inflammatory profile of this compound. nih.govresearchgate.net

Suppression of NF-κB Pathway Activation and Nuclear Translocation of p65

A key mechanism underlying the anti-inflammatory effects of this compound is its ability to suppress the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govresearchgate.netmdpi.com NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.gov this compound has been found to inhibit the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.netresearchgate.net By preventing IκBα degradation, this compound blocks the nuclear translocation of the p65 subunit of NF-κB. nih.govresearchgate.netmedchemexpress.cn This inhibitory action on the NF-κB pathway has been demonstrated in endothelial cells and macrophages, effectively downregulating the expression of NF-κB target genes, including various cytokines and adhesion molecules. nih.govresearchgate.netnih.gov

Modulation of iNOS Expression and Nitric Oxide (NO) Biosynthesis

This compound can also modulate the expression of inducible nitric oxide synthase (iNOS) and the subsequent production of nitric oxide (NO), a key inflammatory mediator. In activated macrophages, this compound has been shown to inhibit iNOS expression and NO biosynthesis. researchgate.netnih.govnih.gov While high levels of NO produced by iNOS are pro-inflammatory, this compound has also been shown to upregulate endothelial nitric oxide synthase (eNOS), which produces NO that is crucial for vascular health. medchemexpress.cnnih.gov This dual regulatory role highlights the compound's ability to maintain NO balance.

Antioxidative Mechanisms of this compound

This compound exhibits potent antioxidant activity through multiple mechanisms, including direct radical scavenging and the modulation of cellular antioxidant defense systems. ncats.iomdpi.com

The antioxidant properties of anthocyanins like this compound are attributed to their chemical structure, which allows for the donation of a hydrogen atom or an electron to neutralize free radicals. mdpi.comoup.com Studies have demonstrated the free-radical scavenging ability of this compound against various reactive oxygen species (ROS). mdpi.commdpi.comnih.gov

Beyond direct scavenging, this compound enhances the endogenous antioxidant defense system by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. mdpi.commdpi.com Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and detoxification enzymes. mdpi.comuc.pt this compound promotes the translocation of Nrf2 to the nucleus, where it binds to the antioxidant response element (ARE) and upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx). mdpi.commdpi.comresearchgate.netacs.orgsemanticscholar.orgblueberriesconsulting.com For instance, treatment with this compound has been shown to increase the levels of SOD and HO-1 in endothelial cells, thereby protecting them from oxidative stress. blueberriesconsulting.comnih.gov This activation of the Nrf2/ARE signaling pathway is a key mechanism by which this compound exerts its antioxidative effects. acs.orgnih.gov

Interactive Data Table: Effects of this compound on Inflammatory and Oxidative Stress Markers

Category Marker Effect of this compound Mechanism/Pathway References
Anti-Inflammatory TNF-α, IL-1β, IL-6Inhibition of expression and secretionDownregulation of gene transcription researchgate.netnih.govmdpi.com
MCP-1, ICAM-1, VCAM-1Inhibition of protein and mRNA expressionNF-κB pathway suppression nih.govresearchgate.netresearchgate.netmedchemexpress.cn
COX-1, COX-2Inhibition of enzyme activityDirect enzyme inhibition mdpi.comnih.govnih.gov
NF-κB (p65)Suppression of nuclear translocationInhibition of IκBα degradation nih.govresearchgate.netresearchgate.netmdpi.commedchemexpress.cn
IL-4, TGF-βUpregulation of mRNA expression- nih.govresearchgate.netresearchgate.net
iNOS, NOInhibition of expression and biosynthesis- researchgate.netnih.govnih.gov
Antioxidant ROSScavenging/ReductionDirect radical scavenging, Nrf2 activation mdpi.comnih.govnih.gov
Nrf2Activation and nuclear translocation- mdpi.commdpi.comresearchgate.netacs.org
HO-1, SOD, CAT, GPxUpregulation of expression and activityNrf2/ARE pathway activation mdpi.commdpi.comblueberriesconsulting.comnih.gov

Direct Free Radical Scavenging and Anion Neutralization

This compound exhibits significant antioxidant activity through its ability to directly scavenge free radicals and neutralize harmful anions. The chemical structure of this compound, particularly the methoxy (B1213986) and hydroxyl groups on its B-ring, makes it highly reactive towards radical species. nih.gov This reactivity allows it to effectively neutralize reactive oxygen species (ROS), which are implicated in cellular damage and various diseases.

One of the key reactive species that this compound counteracts is peroxynitrite (ONOO⁻). nih.gov Peroxynitrite is a potent oxidizing and nitrating agent formed from the reaction of nitric oxide (NO) and the superoxide anion (O₂•⁻). nih.gov Studies have demonstrated that this compound can efficiently scavenge peroxynitrite. In a cell-free model system, this compound was shown to inhibit the peroxynitrite-mediated oxidation of dihydrorhodamine 123 in a concentration-dependent manner, with a low IC₅₀ value of 2.9 μM. nih.gov This high scavenging capacity is crucial for protecting cells from the detrimental effects of peroxynitrite, which include oxidative damage to biomolecules and the initiation of cell death pathways. nih.govuc.pt The ability of this compound to react with and neutralize peroxynitrite helps to mitigate oxidative and nitrative stress, thereby protecting cellular components from damage. researchgate.net

The antioxidant capacity of anthocyanins like this compound is linked to their electron-deficient flavylium (B80283) cation form. researchgate.net This structural feature facilitates their interaction with and quenching of free radicals. Theoretical studies have further predicted the radical scavenging ability of malvidin based on computational analysis. researchgate.net

Activation of Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) Signaling Pathway

This compound exerts its protective effects not only through direct scavenging but also by modulating key cellular signaling pathways involved in the antioxidant defense system. A critical pathway influenced by this compound is the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway. uc.ptmdpi.com

Nrf2 is a transcription factor that plays a central role in the cellular response to oxidative stress. mdpi.comnih.gov Under normal conditions, Nrf2 is kept in the cytoplasm. However, upon exposure to oxidative insults, Nrf2 translocates to the nucleus. uc.pt Once in the nucleus, it binds to antioxidant response elements (AREs) in the promoter regions of various antioxidant and phase II detoxifying enzyme genes, leading to their transcription and a subsequent increase in the production of protective proteins. uc.pt

Research has shown that this compound can activate this Nrf2/HO-1 pathway. uc.ptmdpi.com For instance, in human endothelial cells, this compound was found to increase the nuclear levels of Nrf2, which in turn led to an increased expression of HO-1. uc.pt HO-1 is a vital antioxidant enzyme that provides cellular protection. uc.pt Similarly, in a model of high-glucose-induced damage in human umbilical vein endothelial cells, pretreatment with this compound enhanced the expression of HO-1. nih.gov

Further evidence comes from studies on human microglial cells, where this compound was shown to mediate its antioxidative and anti-apoptotic effects through the Nrf2/HO-1 signaling pathway. mdpi.comresearchgate.net The compound's ability to activate this pathway leads to a reduction in intracellular ROS by boosting the levels of antioxidant enzymes like HO-1. mdpi.com This mechanism underscores the role of this compound as an indirect antioxidant, bolstering the cell's own defense mechanisms against oxidative stress.

Enhancement of Endogenous Antioxidant Enzyme Activities (e.g., SOD, CAT, GPx)

A significant aspect of the biological activity of this compound is its ability to enhance the activity of endogenous antioxidant enzymes. These enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx), form the first line of cellular defense against oxidative damage. researchgate.net

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion (O₂•⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂), which is a less reactive species. mdpi.com

Catalase (CAT): Found in peroxisomes, CAT catalyzes the decomposition of hydrogen peroxide into water and oxygen. mdpi.com

Glutathione Peroxidase (GPx): This selenoprotein detoxifies hydrogen peroxide and lipid peroxides by using glutathione (GSH) as a reducing agent. mdpi.com

Studies have consistently shown that this compound can upregulate the activity and expression of these crucial enzymes. In human umbilical vein endothelial cells subjected to high-glucose-induced injury, pretreatment with this compound significantly enhanced the levels of endogenous SOD. nih.gov Similarly, in human retinal capillary endothelial cells, this compound protected against high-glucose-induced damage by increasing the activity of both CAT and SOD. nih.gov

In a study involving human microglial cells, this compound treatment led to a significant upregulation in the mRNA expression of CAT, SOD, and GPx. mdpi.com This upregulation of antioxidant enzymes contributes to the reduction of intracellular ROS and protects the cells from oxidative stress-induced apoptosis. mdpi.com The coordinated action of these enzymes is vital for maintaining cellular redox homeostasis. mdpi.com By boosting the levels of SOD, CAT, and GPx, this compound strengthens the cell's capacity to neutralize a wide range of reactive oxygen species. mdpi.comnih.gov

Counteraction of Reactive Oxygen Species (ROS) and Peroxynitrite Formation

This compound has demonstrated a potent ability to counteract the formation and effects of reactive oxygen species (ROS) and peroxynitrite. nih.govuc.pt This protective action is a cornerstone of its antioxidant properties and is achieved through both direct scavenging and the modulation of cellular processes.

In endothelial cells, preincubation with this compound has been shown to effectively decrease the intracellular formation of reactive species following an insult with peroxynitrite. nih.gov This was observed through assays that measure general reactive species production and the formation of carbonyl groups, which are markers of oxidative protein damage. nih.gov The ability of this compound to reduce ROS levels is a key factor in its cytoprotective effects. For instance, in human umbilical vein endothelial cells exposed to high glucose, this compound pretreatment led to a significant reduction in ROS generation. nih.govmdpi.com

The compound's effectiveness against peroxynitrite is particularly noteworthy. Peroxynitrite is a highly reactive species that can cause significant damage to cells, contributing to endothelial dysfunction and atherosclerosis. nih.govnih.gov this compound not only directly scavenges peroxynitrite but also mitigates its downstream consequences. nih.gov By reducing the levels of this potent oxidant, this compound helps to prevent the nitration of biomolecules and the activation of apoptotic pathways. nih.govuc.pt

Furthermore, the antioxidant activity of this compound is linked to its influence on enzymes that produce ROS. For example, it has been shown to reduce the expression of NOX4, a subunit of NADPH oxidase, which is a major source of ROS in endothelial cells. nih.gov This multifaceted approach of scavenging existing ROS, preventing their formation, and counteracting potent oxidants like peroxynitrite highlights the comprehensive antioxidant capacity of this compound.

Cardioprotective and Vascular Endothelial Functions of this compound

Amelioration of Endothelial Dysfunction and Atherogenesis Markers

This compound has been shown to possess significant cardioprotective properties, primarily through its ability to ameliorate endothelial dysfunction and markers of atherogenesis. Endothelial dysfunction is a critical early event in the development of atherosclerosis and is characterized by reduced nitric oxide (NO) bioavailability, increased oxidative stress, and a pro-inflammatory state. uc.ptnih.gov

Research indicates that this compound can counteract several markers associated with endothelial dysfunction. In studies using human endothelial cells, this anthocyanin has been found to inhibit the expression of pro-inflammatory molecules such as intercellular adhesion molecule-1 (ICAM-1). nih.govmedchemexpress.com By downregulating these adhesion molecules, this compound can reduce the adhesion of monocytes to the endothelium, a key step in the formation of atherosclerotic plaques. mdpi.comencyclopedia.pub

Furthermore, this compound has been shown to suppress the expression of other pro-inflammatory mediators, including cyclooxygenase-2 (COX-2) and interleukin-6 (IL-6), through the inhibition of the NF-κB signaling pathway. medchemexpress.comnih.gov NF-κB is a transcription factor that plays a central role in the inflammatory processes underlying atherosclerosis. uc.pt By inhibiting its activation, this compound helps to create a less inflammatory environment in the vasculature. nih.gov

The protective effects of this compound also extend to mitigating the damage caused by peroxynitrite, a key contributor to endothelial dysfunction and atherogenesis. nih.govnih.gov By protecting endothelial cells from peroxynitrite-induced apoptosis and damage, this compound helps to maintain the integrity of the vascular endothelium, which is crucial for preventing the progression of atherosclerosis. nih.govuc.ptnih.gov These findings collectively suggest that this compound has the potential to be a valuable agent in the prevention of vascular inflammation and the improvement of endothelial function. medchemexpress.comscilit.com

Regulation of Endothelial Nitric Oxide Synthase (eNOS) and Nitric Oxide (NO) Production

A key mechanism underlying the cardioprotective effects of this compound is its ability to regulate endothelial nitric oxide synthase (eNOS) and the production of nitric oxide (NO). NO is a critical signaling molecule produced by eNOS in the endothelium that plays a vital role in maintaining vascular homeostasis, including regulating blood vessel tone, inhibiting platelet aggregation, and preventing leukocyte adhesion. nih.gov

Studies have demonstrated that this compound can positively influence the eNOS/NO pathway. In bovine aortic endothelial cells, treatment with this compound was found to upregulate the mRNA expression of eNOS, leading to an enhancement of eNOS activity and subsequent NO production. nih.gov This effect was even more pronounced when the cells were stimulated with peroxynitrite, suggesting that this compound can help to restore NO bioavailability in conditions of oxidative stress. nih.gov

Inhibition of Monocyte Adhesion to Endothelial Cells

This compound has demonstrated the ability to interfere with the inflammatory processes that contribute to atherosclerosis by inhibiting the adhesion of monocytes to endothelial cells. This interaction is a critical step in the development of atherosclerotic plaques. Research has shown that this compound can reduce the adhesion of monocytes to endothelial cells that have been stimulated with tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine. mdpi.comnih.govresearchgate.net

The mechanism behind this inhibitory effect involves the modulation of specific adhesion molecules. Studies have found that this compound significantly reduces the expression of E-selectin, a key molecule that mediates the initial tethering and rolling of monocytes on the endothelial surface. mdpi.comresearchgate.net However, its effect on other adhesion molecules like Vascular Cell Adhesion Molecule-1 (VCAM-1) may be less pronounced. mdpi.com For instance, one study observed that while this compound reduced monocyte adhesion and E-selectin levels, it did not significantly alter VCAM-1 levels. mdpi.com In contrast, another study using blueberry anthocyanins, including this compound, reported a concentration-dependent inhibition of not only E-selectin (marketed as ICAM-1 in the study) and VCAM-1 but also monocyte chemotactic protein-1 (MCP-1), at both the protein and mRNA levels. nih.govneuroscirn.orgdntb.gov.ua

Specifically, at a concentration of 1 µM, this compound was found to inhibit the TNF-α induced increase of MCP-1 protein by 35.9%, ICAM-1 by 54.4%, and VCAM-1 by 44.7%. neuroscirn.orgdntb.gov.ua This anti-inflammatory action is linked to the inhibition of the nuclear factor-kappa B (NF-κB) pathway, a central regulator of inflammation. nih.gov By preventing the degradation of IκBα and blocking the nuclear translocation of the p65 subunit of NF-κB, this compound effectively dampens the inflammatory response in endothelial cells. nih.gov

Table 1: Effect of this compound on TNF-α Induced Pro-inflammatory Markers in Endothelial Cells

Marker Concentration of this compound % Inhibition of Protein Expression % Inhibition of mRNA Expression
MCP-1 1 µM 35.9% 9.88%
ICAM-1 1 µM 54.4% 48.6%
VCAM-1 1 µM 44.7% Not specified

Data derived from studies on human umbilical vein endothelial cells (HUVECs) stimulated with TNF-α. neuroscirn.orgdntb.gov.ua

Mitigation of Mitochondrial Apoptotic Signaling Pathways in Endothelial Cells

This compound exerts significant protective effects on endothelial cells by mitigating mitochondrial-mediated apoptosis, a key process in the development of endothelial dysfunction. dntb.gov.uafrontiersin.org Studies have investigated its role in counteracting the damage induced by peroxynitrite, a potent oxidant implicated in cardiovascular diseases.

Pre-incubation of endothelial cells with this compound has been shown to efficiently protect them from peroxynitrite-induced apoptotic death. dntb.gov.uafrontiersin.org This protective effect is achieved through the inhibition of several key steps in the mitochondrial apoptotic cascade. This compound was found to counteract the depolarization of the mitochondrial membrane, a critical event that often commits a cell to apoptosis. dntb.gov.uafrontiersin.org

Furthermore, the compound inhibits the activation of crucial executioner enzymes in the apoptotic pathway. Specifically, it has been demonstrated to prevent the activation of caspase-9, an initiator caspase linked to the mitochondrial pathway, and caspase-3, a key executioner caspase responsible for the final stages of apoptosis. dntb.gov.uafrontiersin.org In addition to inhibiting caspase activation, this compound also modulates the expression of the Bcl-2 family of proteins, which are central regulators of apoptosis. The compound was observed to inhibit the increase in the expression of the pro-apoptotic protein Bax, thereby shifting the balance towards cell survival. dntb.gov.uafrontiersin.org

This multifaceted inhibition of the mitochondrial apoptotic pathway underscores the potential of this compound in preserving endothelial integrity and preventing the cellular damage that contributes to atherosclerosis. dntb.gov.uacnjournals.com

Neuroprotective and Cognitive Enhancing Properties of this compound

Protection against Oxidative Stress and Apoptosis in Neural Cells

This compound and its aglycone, malvidin, have demonstrated significant neuroprotective properties by shielding neural cells from oxidative stress and subsequent apoptosis. genome.jp Research indicates that these compounds can protect human retinal capillary endothelial cells from injury induced by high glucose levels, a condition that mimics diabetic retinopathy. This protection is attributed to their ability to decrease the generation of reactive oxygen species (ROS) and enhance the activity of crucial antioxidant enzymes such as catalase (CAT) and superoxide dismutase (SOD). mdpi.com

In studies using human umbilical vein endothelial cells, pretreatment with this compound significantly ameliorated high-glucose-induced damage by boosting endogenous antioxidants like SOD and heme oxygenase-1 (HO-1), reducing ROS production, and consequently increasing cell viability. mdpi.com The compound has also been shown to prevent mitochondrial dysfunction, reduce the accumulation of ROS, and limit lipid peroxidation in murine microglial cell lines. genome.jp These actions collectively contribute to the management of oxidative stress within neuronal cells. genome.jp

Inhibition of Cholinesterase (Acetylcholinesterase and Butyrylcholinesterase) Activities

This compound has been identified as an inhibitor of cholinesterases, enzymes that are key targets in the management of neurodegenerative conditions like Alzheimer's disease. A 2023 study evaluated the inhibitory effects of malvidin and its glycosylated forms on both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). genome.jp

The results revealed that this compound demonstrated the highest inhibitory capacity against both enzymes compared to its aglycone (malvidin) and its diglucoside form. genome.jp At a concentration of 100 µM, this compound inhibited AChE activity by 26.3% and BChE activity by 22.1%. genome.jp This suggests that the presence of the glucoside group at the C3 position of the C ring is a critical structural feature for the inhibitory efficiency against these cholinesterase enzymes. genome.jp While other flavonoids have shown varied inhibitory activities, the specific structure of this compound confers this notable, albeit moderate, inhibitory potential. nih.govmdpi.com

Table 2: Cholinesterase Inhibitory Activity of Malvidin Derivatives (at 100 µM)

Compound Acetylcholinesterase (AChE) % Inhibition Butyrylcholinesterase (BChE) % Inhibition
This compound 26.3 ± 3.1% 22.1 ± 3.0%
Malvidin Lower than Mv 3-glc Lower than Mv 3-glc
Malvidin 3,5-Diglucoside Lower than Mv 3-glc Lower than Mv 3-glc

Data from a comparative study of malvidin and its glycosides. genome.jp

Modulation of Neuroinflammation and Neurodegenerative Disease Markers

This compound contributes to neuroprotection by modulating inflammatory pathways that are implicated in the progression of neurodegenerative diseases. genome.jp The anti-inflammatory effects are largely mediated through the inhibition of the NF-κB signaling pathway, which is a key regulator of the inflammatory response. mdpi.comnih.gov

By preventing the activation of NF-κB, this compound can suppress the expression of various pro-inflammatory mediators. This includes the downregulation of inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and pro-inflammatory cytokines such as Interleukin-6 (IL-6). In the context of neuroinflammation, microglial cells are key players, and their activation can lead to neuronal damage. While direct studies on this compound's effect on microglial-specific neuroinflammatory markers are emerging, its established role in inhibiting central inflammatory pathways in other cell types, like endothelial cells, suggests a strong potential for similar actions in the brain. nih.govresearchgate.net The ability of its aglycone, malvidin, to regulate antioxidant levels and neuroinflammation in animal models further supports the neuroprotective potential of its glycosides. genome.jp

Effects on α-Synuclein and MPTP Co-Induced Pathologies in Microglial Cell Models

Recent research has specifically investigated the neuroprotective effects of this compound (M3G) in a human microglial cell model designed to mimic the pathologies of Parkinson's disease (PD). mdpi.comdntb.gov.uagenome.jp This in vitro model utilizes a co-treatment of human microglial (HMC3) cells with α-synuclein (α-syn), a protein that aggregates in PD, and the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which induces PD-like symptoms. mdpi.comdntb.gov.ua

In this model, the combination of α-syn and MPTP was found to be significantly more cytotoxic than either agent alone. mdpi.comgenome.jp Treatment with this compound demonstrated significant cytoprotective effects against this co-induced toxicity in a concentration-dependent manner, with an optimal concentration identified at 50 μM. mdpi.comgenome.jp

The protective mechanisms of this compound in this PD-like pathology are multifaceted, encompassing anti-apoptotic, anti-inflammatory, and antioxidative properties. mdpi.comdntb.gov.ua The compound was shown to ameliorate apoptosis by upregulating the anti-apoptotic marker Bcl-2 and downregulating pro-apoptotic markers like Bax and cleaved caspase-3 and caspase-8. genome.jp Furthermore, this compound exhibited antioxidative effects by modulating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase (HO)-1 signaling pathway, a key regulator of the cellular antioxidant response. mdpi.comdntb.gov.uagenome.jp This study provides direct evidence of this compound's potential to mitigate the specific neurotoxic and inflammatory processes induced by α-synuclein and MPTP in a microglial context. mdpi.comdntb.gov.uagenome.jp

Anti-Diabetic and Metabolic Regulation by this compound

This compound, an anthocyanin found in various fruits, has been the subject of research for its potential role in managing metabolic disorders. Studies have explored its effects on lipid accumulation, nonalcoholic fatty liver disease (NAFLD), and the regulation of lysosomal function.

Impact on Lipid Accumulation and Related Metabolic Syndromes

Research indicates that this compound can influence lipid metabolism, which is a key factor in metabolic syndromes. acs.orgscielo.brnih.gov In vitro studies using a free fatty acid (FFA)-induced cell model demonstrated that among ten blueberry anthocyanins, this compound and malvidin-3-O-galactoside were particularly effective at reducing lipid accumulation. acs.orgnih.gov This suggests a potential role for this compound in mitigating conditions associated with excessive fat accumulation.

The mechanisms behind these effects are multifaceted. Anthocyanins, as a group, are known to potentially control metabolic syndrome and obesity by improving lipid metabolism, increasing energy expenditure, and inhibiting lipid absorption. scielo.br They can also modulate the expression of genes related to adipocytokines, which are involved in inflammation and adipocyte death. nih.gov

Amelioration of Nonalcoholic Fatty Liver Disease (NAFLD)

Nonalcoholic fatty liver disease (NAFLD) is a condition characterized by the buildup of fat in the liver and is a significant global health issue. nih.govacs.org this compound has shown promise in ameliorating NAFLD. acs.orgnih.govfrontiersin.org In a study using an FFA-induced hepatocyte model, this compound was identified as a key active component in blueberries that could significantly reduce FFA-induced lipid accumulation in liver cells. acs.orgnih.gov

The protective effects of this compound in the context of NAFLD are linked to its ability to modulate several cellular pathways. Research has shown that it can mitigate oxidative stress, a critical factor in the progression of NAFLD, by reducing reactive oxygen species and enhancing antioxidant enzyme activities. acs.orgnih.govacs.org

Regulation of Transcription Factor EB (TFEB)-Mediated Lysosomal Function

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy, cellular processes crucial for clearing damaged components and maintaining cellular homeostasis. frontiersin.orgfrontiersin.org Dysfunctional TFEB and autophagy have been linked to the pathogenesis of various diseases, including metabolic disorders. frontiersin.orgnih.gov

Studies have revealed that this compound can upregulate TFEB-mediated lysosomal function. acs.orgnih.gov This was demonstrated in a study where this compound was found to potentially interact with TFEB, leading to its activation. nih.gov This activation of TFEB is a key mechanism through which this compound may help ameliorate conditions like NAFLD by enhancing the clearance of accumulated lipids through autophagy. nih.govmdpi.com The regulation of TFEB is a complex process, with factors like mTORC1 playing a key role in its phosphorylation and cellular localization. frontiersin.org

Anti-Carcinogenic and Anti-Proliferative Research on this compound

This compound has been investigated for its potential to combat cancer through various mechanisms, including inducing cell death in cancer cells and inhibiting key signaling pathways involved in tumor growth and spread.

Cytotoxic Effects in Various Cancer Cell Lines

This compound has demonstrated selective cytotoxic effects against various cancer cell lines. researchgate.netresearchgate.net Research has shown its ability to inhibit the proliferation of cancer cells and induce apoptosis, or programmed cell death. researchgate.netmdpi.com For instance, studies have reported the antiproliferative activity of this compound in human gastrointestinal cancer cell lines such as MKN-28 and Caco-2. nih.govnih.gov

The cytotoxic effects of this compound are often attributed to its ability to modulate the balance of pro-apoptotic and anti-apoptotic proteins. researchgate.net For example, it has been shown to increase the levels of the pro-apoptotic protein Bax while decreasing the levels of the anti-apoptotic protein Bcl-2, thereby promoting cancer cell death. researchgate.net This selective action on cancer cells, with little to no effect on normal cells, is a key area of interest in cancer research. nih.gov

Below is a table summarizing the cytotoxic effects of this compound and related compounds on various cancer cell lines.

CompoundCell LineEffectReference
This compoundMKN-28 (Gastric)Antiproliferative (IC50 = 538.42 ± 50.06 μM) nih.govnih.gov
This compoundCaco-2 (Colorectal)Antiproliferative (IC50 = 434.85 ± 11.87 μM) nih.govnih.gov
Malvidin-3-galactosideHepG2 (Liver)Suppressed proliferation, induced apoptosis acs.org
MalvidinLeukemia cell linesInhibited proliferation, induced apoptosis mdpi.com
MalvidinHuman glioblastomaInhibited TGF-β-induced EMT mdpi.com

Inhibition of Signaling Pathways Related to Proliferation, Apoptosis, Migration, and Invasion (e.g., PI3K/AKT, MAPK, MMP)

The anti-carcinogenic effects of this compound are also attributed to its ability to interfere with key signaling pathways that regulate cancer cell proliferation, survival, migration, and invasion. researchgate.netmdpi.com Research has shown that anthocyanins, including malvidin and its glycosides, can modulate pathways such as the PI3K/AKT and MAPK pathways. researchgate.netresearchgate.netmdpi.com

The PI3K/AKT pathway is frequently overactive in many cancers, promoting cell growth and survival. Malvidin-3-galactoside has been found to inhibit this pathway in hepatocellular carcinoma cells. mdpi.com Similarly, the MAPK pathway, which is involved in cell proliferation and differentiation, is another target. mdpi.com Furthermore, malvidin and its derivatives have been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are crucial for cancer cell invasion and metastasis by breaking down the extracellular matrix. mdpi.comresearchgate.net For example, malvidin-3-galactoside has been shown to lower the protein expression of MMP-2 and MMP-9 in HepG2 cells. acs.org

The following table details the signaling pathways inhibited by this compound and related compounds in cancer cells.

CompoundCancer Type/Cell LineInhibited PathwayEffectReference
Malvidin-3-galactosideHepatocellular CarcinomaPI3K/AKT, MAPK, MMPInhibition of proliferation, apoptosis, migration, and invasion mdpi.com
This compoundColon Cancer (HCT-116)MMP-2, MMP-9Inhibition of invasion researchgate.net
Peonidin-3-glucoside (B1200960)Lung CancerMAPK (ERK1/2), AP-1Reduced metastasis tandfonline.com
Black Rice AnthocyaninsBreast CancerRAS/RAF/MAPKSuppressed metastasis juniperpublishers.com

Modulation of Apoptotic Proteins (e.g., Bax, Bcl-2, Caspase-3, Caspase-9)

This compound exerts significant influence over the intrinsic or mitochondrial pathway of apoptosis by modulating the expression and activity of key regulatory proteins. Research indicates that its effects can be either pro-apoptotic or anti-apoptotic, depending on the cellular context and the nature of the stressor.

In the context of protecting healthy cells from damage, this compound has demonstrated anti-apoptotic effects. Studies on human microglial cells (HMC3) subjected to neurotoxic stress induced by α-synuclein and MPTP showed that this compound treatment led to a decrease in the expression of the pro-apoptotic protein Bax and a concurrent increase in the anti-apoptotic protein Bcl-2. mdpi.comresearchgate.net This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, with a lower ratio favoring cell survival. mdpi.com Furthermore, in this neuroprotective model, this compound also reduced the levels of cleaved caspase-3, the primary executioner caspase, thereby inhibiting the final stages of apoptotic cell death. mdpi.comresearchgate.net Similarly, in a mouse model of sepsis-associated encephalopathy, malvidin was found to increase Bcl-2 levels while decreasing Bax and caspase-3 levels, thus preventing mitochondrial-pathway-mediated apoptosis. mdpi.com

Conversely, in other contexts, such as endothelial cells under peroxynitrite-induced stress, this compound exhibits a different modulatory profile. In these cells, it counteracts the induced increase in the expression of the pro-apoptotic protein Bax. nih.gov This action prevents the translocation of Bax to the mitochondria, a key step in initiating the apoptotic cascade. nih.gov Following this, this compound was shown to effectively prevent the activation of both the initiator caspase-9 and the effector caspase-3. nih.gov The inhibition of caspase-9 activation suggests an interference in the formation of the apoptosome, a complex formed after cytochrome c release, while the inhibition of caspase-3 prevents the execution of apoptosis. nih.gov In cancer cells, this compound has been observed to selectively induce apoptosis by increasing Bax levels and decreasing Bcl-2 levels, thereby disrupting the balance between pro- and anti-apoptotic proteins and promoting programmed cell death. researchgate.net

This dual regulatory capacity highlights the compound's ability to selectively protect healthy cells from apoptotic stimuli while potentially promoting the elimination of damaged or cancerous cells.

Table 1: Modulation of Apoptotic Proteins by this compound in Various Models

Model SystemStressor/ConditionEffect on BaxEffect on Bcl-2Effect on Caspase-3Effect on Caspase-9Reference
Human Microglial Cells (HMC3)α-synuclein + MPTP↓ Decrease↑ Increase↓ Decrease (cleaved)- mdpi.comresearchgate.net
Endothelial CellsPeroxynitrite↓ Decrease (counteracted increase)-↓ Decrease↓ Decrease nih.gov
Cancer CellsCancerous state↑ Increase↓ Decrease-- researchgate.net
Mouse Model (Sepsis)Lipopolysaccharide (LPS)↓ Decrease↑ Increase↓ Decrease- mdpi.com

Inhibition of ROS-Dependent NLRP3 Inflammasome Activation

This compound has been identified as a potent inhibitor of the NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome, a multi-protein complex crucial for the innate immune response. Its activation is often dependent on the generation of reactive oxygen species (ROS).

Research demonstrates that malvidin and its glycosides can effectively suppress the activation of the NLRP3 inflammasome. mdpi.comresearchgate.net One of the primary mechanisms is through the reduction of ROS accumulation. mdpi.com Studies suggest that malvidin targets the AMPK-α/UCP2 axis, which helps restore mitochondrial function and consequently reduces the cellular ROS levels that act as a key trigger for NLRP3 inflammasome assembly. mdpi.com

Upon activation, the NLRP3 protein oligomerizes and recruits the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1. semanticscholar.orgnih.gov This assembly leads to the cleavage and activation of caspase-1. This compound has been shown to inhibit this cascade, resulting in reduced levels of active caspase-1. semanticscholar.orgresearchgate.net By inhibiting caspase-1, this compound subsequently blocks the maturation and secretion of pro-inflammatory cytokines, most notably Interleukin-1β (IL-1β). semanticscholar.orgresearchgate.netsemanticscholar.org

Furthermore, investigations have revealed that the inhibitory action of this compound is not limited to the NLRP3 inflammasome. It has also been shown to target other inflammasomes, such as NLRC4 and AIM2, indicating a broader anti-inflammatory and immunomodulatory capability. researchgate.netresearchgate.net This inhibition of inflammasome activation and subsequent reduction in pro-inflammatory cytokine release positions this compound as a significant modulator of inflammatory pathways. researchgate.netnih.gov

Table 2: Inhibition of ROS-Dependent NLRP3 Inflammasome by this compound

Experimental ModelKey FindingsMechanism of ActionDownstream EffectsReference
Mouse ModelInhibition of NLRP3 inflammasome activationTargets AMPK-α/UCP2 axis, reduces ROS accumulationDecreased serum pro-inflammatory cytokine secretion mdpi.com
Murine Primary Cortical MicrogliaInhibition of NLRP3, NLRC4, and AIM2 inflammasomes-Reduced Caspase-1 and IL-1β protein levels semanticscholar.orgresearchgate.net
THP-1 MacrophagesAttenuation of IL-1β production-- nih.gov
THP-1 MonocytesAttenuation of NLRP3 inflammasome activationInhibition of ASC speck formationDecreased IL-1β and IL-18 secretion nih.govsemanticscholar.org

Analytical Methodologies for Malvidin 3 Glucoside Research

Extraction and Isolation Techniques for Malvidin (B83408) 3-Glucoside

The initial and most critical step in studying Malvidin 3-Glucoside is its effective extraction from plant materials, followed by purification to remove other interfering compounds.

Solvent-based extraction is a fundamental technique for obtaining this compound from plant sources. The efficiency of this process is heavily influenced by several factors, including the type of solvent, temperature, and pH. Research has shown that a mixture of ethanol (B145695) and water, often acidified, is effective for extracting anthocyanins like this compound. For instance, in the context of winemaking, the extraction of this compound from grape solids is a key process influenced by temperature, sugar, and ethanol concentrations. mdpi.comresearchgate.net A study on grape marc utilized an ethanol-water mixture with a pH of 2 at 40°C to achieve significant recovery of this compound. mdpi.com The use of acidified ethanol has also been employed for the extraction from blueberries. pfigueiredo.org The optimization of these parameters is crucial to maximize the yield and stability of the extracted compound.

Table 1: Factors Influencing Solvent-Based Extraction of this compound

FactorDescriptionExamples of Optimized Conditions
Solvent System The type and composition of the solvent used for extraction.Acidified ethanol-water mixtures are commonly used. mdpi.compfigueiredo.org
Temperature The temperature at which the extraction is performed.40°C was found to be effective for extraction from grape marc. mdpi.com
pH The acidity or alkalinity of the extraction medium.A pH of 2 was used for extracting from grape marc. mdpi.com
Solid-to-Liquid Ratio The ratio of plant material to solvent volume.This is optimized to ensure efficient extraction.
Extraction Time The duration of the extraction process.Varies depending on the plant material and other conditions.

Following extraction, a series of purification steps are necessary to isolate this compound from the crude extract. These methods leverage the physicochemical properties of the compound to separate it from other anthocyanins, polyphenols, sugars, and acids.

Column Chromatography: This is a widely used technique for the fractionation of crude extracts. Resins like Amberlite XAD-7 and Sephadex LH-20 are particularly effective. researchgate.netnih.govresearchgate.net In a typical process, the crude extract is loaded onto the column, and undesirable polar compounds are washed away with acidified water. Subsequently, a purer anthocyanin fraction containing this compound can be eluted using a solvent such as acidified methanol. researchgate.net For instance, a study on blueberries utilized an Amberlite XAD-7HP column followed by a Sephadex LH-20 column to obtain high-purity anthocyanin mixtures. nih.gov

Nanofiltration: This membrane-based technology offers a non-thermal method for concentrating and purifying anthocyanins. mdpi.comresearchgate.net Nanofiltration membranes with specific molecular weight cut-offs (MWCO) can effectively retain anthocyanins while allowing smaller molecules like sugars and acids to pass through. google.comoeno-one.eu Studies have demonstrated that nanofiltration can achieve high retention of anthocyanins, in some cases up to 100%, leading to a concentrated and purified product. researchgate.netsemanticscholar.org For example, a process for purifying black rice anthocyanins incorporates nanofiltration to recover ethanol and concentrate the anthocyanin solution. google.com

Counter-Current Chromatography (CCC) and Centrifugal Partition Chromatography (CPC): These are liquid-liquid partition chromatography techniques that avoid the use of solid stationary phases, thereby preventing irreversible adsorption of the sample. researchgate.nettechnosaurus.co.jpnih.gov HSCCC (High-Speed Counter-Current Chromatography) has been successfully applied to isolate this compound from red wine, yielding significant quantities of the pure compound in a single run. researchgate.netacs.orgacs.org CPC has also been shown to be an efficient method for the preparative purification of anthocyanins from various sources, including Champagne by-products and blueberry surplus. mdpi.comnih.gov A biphasic solvent system, often composed of tert-butyl methyl ether, n-butanol, acetonitrile (B52724), and acidified water, is selected based on the polarity of the target anthocyanins. researchgate.netnih.govoup.com

Solid-Phase Extraction (SPE): SPE is a rapid and effective method for sample clean-up and concentration. Cartridges with different sorbents, such as C18 or divinylbenzene-based polymers, are used. nih.govresearchgate.net Research has shown that divinylbenzene-based cartridges can offer superior retention of anthocyanins compared to C18-based cartridges, which may exhibit losses of more polar glucosylated anthocyanins. nih.gov SPE can significantly concentrate the extract, allowing for the measurement of low-concentration anthocyanins and providing cleaner extracts for subsequent chromatographic analysis. nih.gov It has been used in the purification of this compound from various sources, including grapes and in the enzymatic synthesis of its radiolabeled form. pfigueiredo.orgacs.org

Optimization of Solvent-Based Extraction from Plant Materials

Chromatographic and Spectroscopic Characterization of this compound

Once purified, a combination of chromatographic and spectroscopic techniques is employed to confirm the identity and purity of this compound and to elucidate its structure.

HPLC-DAD is the cornerstone for the analysis of this compound. researchgate.netnih.gov This technique allows for the separation, identification, and quantification of individual anthocyanins in a mixture. The retention time of this compound is influenced by the mobile phase composition, the type of stationary phase (typically a reversed-phase C18 column), and the gradient elution program. energ-en.ro The DAD detector acquires spectra across a range of wavelengths, with anthocyanins typically monitored around 520 nm. acs.orgmdpi.com The UV-Vis spectrum obtained from the DAD provides characteristic information about the anthocyanin structure. For instance, the ratio of absorbance at 440 nm to the maximum absorbance in the visible range can give clues about the glycosylation pattern. energ-en.ro

Table 2: Typical HPLC-DAD Parameters for this compound Analysis

ParameterDescriptionTypical Values
Column The stationary phase used for separation.Reversed-phase C18 columns are common.
Mobile Phase The solvent system used for elution.A binary gradient of acidified water and an organic solvent like acetonitrile or methanol. acs.org
Detection Wavelength The wavelength at which the compound is monitored.Around 520 nm for anthocyanins. acs.orgmdpi.com
Flow Rate The speed at which the mobile phase passes through the column.Typically around 0.8 to 1.5 mL/min. acs.orgbenthamopen.com
Column Temperature The temperature of the column during analysis.Often controlled, for example, at 28°C, to ensure reproducibility. benthamopen.com

LC-MS, particularly with an ESI source, is a powerful tool for the structural confirmation of this compound. researchgate.netnih.gov ESI-MS provides the molecular weight of the compound. In positive ion mode, this compound typically shows a molecular ion [M]+ at m/z 493. energ-en.ronih.gov Tandem mass spectrometry (MS/MS) experiments are used to further elucidate the structure by fragmenting the molecular ion. A characteristic fragmentation pattern for this compound involves the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to the malvidin aglycone at m/z 331. energ-en.ronih.gov This fragmentation is a key diagnostic feature for identifying 3-O-glucosides. In some cases, analysis in negative ion mode is also performed, which can provide complementary structural information. massbank.eursc.org

NMR spectroscopy is the most definitive method for the complete structural elucidation of this compound. researchgate.netnih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are utilized.

¹H-NMR (Proton NMR): This technique provides detailed information about the protons in the molecule, including their chemical environment and spatial relationships. The ¹H-NMR spectrum of this compound shows characteristic signals for the aromatic protons of the anthocyanidin core, the methoxy (B1213986) groups, and the protons of the glucose unit. researchgate.netresearchgate.netrsc.orgresearchgate.net The chemical shifts and coupling constants of these protons are used to confirm the structure and stereochemistry. For example, the coupling constant of the anomeric proton of the glucose can confirm its β-configuration.

¹³C-NMR (Carbon-13 NMR): This provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal in the spectrum, and the chemical shifts are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). The ¹³C-NMR spectrum of this compound is used to confirm the number and types of carbon atoms, further solidifying the structural assignment. rsc.org

2D-NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish correlations between protons and carbons, providing unambiguous assignment of all signals and confirming the connectivity of the atoms within the molecule.

Table 3: Summary of Analytical Techniques for this compound

TechniqueInformation Provided
HPLC-DAD Separation, quantification, and preliminary identification based on retention time and UV-Vis spectrum. researchgate.netnih.gov
LC-ESI-MS Molecular weight and fragmentation patterns for structural confirmation. researchgate.netnih.gov
¹H-NMR Detailed information on the proton environment and stereochemistry. researchgate.netrsc.org
¹³C-NMR Information on the carbon skeleton of the molecule. rsc.org
2D-NMR Unambiguous assignment of all atoms and their connectivity.

Liquid Chromatography-Mass Spectrometry (LC-MS) and Electrospray Ionization−Mass Spectrometry (ESI-MS)

Quantitative Analysis and Purity Assessment of this compound

Accurate quantitative analysis and stringent purity assessment are fundamental to any scientific research involving this compound. Whether determining its concentration in a complex food matrix or verifying the quality of a reference standard, reliable and validated analytical methodologies are essential for generating reproducible and accurate data. The most commonly employed techniques are chromatographic, particularly High-Performance Liquid Chromatography (HPLC), often coupled with Diode-Array Detection (DAD) or Mass Spectrometry (MS). creative-proteomics.comatlantis-press.comnih.gov

Method Validation for Accurate Quantification in Complex Matrices

To ensure the reliability of quantitative data, analytical methods must be validated for their intended purpose. This process involves evaluating several key performance parameters according to established guidelines. The goal is to demonstrate that the method is suitable for quantifying this compound in complex samples like wine, fruit extracts, or biological fluids, where other compounds could interfere with the analysis. benthamopen.comnih.gov

High-Performance Liquid Chromatography (HPLC) coupled with a UV-Vis or Diode Array Detector (DAD) is a frequently validated technique for this purpose. benthamopen.comresearchgate.netnih.gov Validation assesses selectivity, linearity, sensitivity, accuracy, and precision. nih.gov

Selectivity/Specificity: The method must be able to distinguish and quantify this compound without interference from other components in the sample matrix. nih.gov

Linearity: The detector's response should be directly proportional to the concentration of this compound over a specific range. This is typically confirmed by a high coefficient of determination (r²) from a calibration curve. benthamopen.commdpi.com

Sensitivity: The method's sensitivity is determined by its Limit of Detection (LOD), the lowest concentration that can be reliably detected, and its Limit of Quantification (LOQ), the lowest concentration that can be measured with acceptable precision and accuracy. nih.gov

Accuracy: Accuracy is assessed through recovery studies, where a known amount of this compound is added to a sample (spiking) and then measured. The percentage of the added amount that is recovered by the method indicates its accuracy. benthamopen.comtandfonline.com

Precision: Precision measures the closeness of repeated measurements. It is evaluated as repeatability (intra-day precision, on the same day) and intermediate precision (inter-day precision, on different days) and is expressed as the relative standard deviation (RSD%). benthamopen.comnih.gov

A study on the determination of anthocyanins in Greek winegrape cultivars provides a practical example of HPLC-DAD method validation for this compound in a complex matrix (grape skins). researchgate.netnih.gov The validation parameters from this research highlight the method's suitability for routine analysis.

Table 1: Example of HPLC-DAD Method Validation Parameters for this compound Quantification in Grape Skins

Parameter Value Indication Source
Linear Range LOQ - 20 mg/kg The concentration range over which the method is accurate and precise. nih.gov
Coefficient of Determination (r²) > 0.99 Excellent linearity between concentration and detector response. nih.gov
Limit of Detection (LOD) 0.06 - 0.12 mg/kg The lowest concentration of the analyte that can be detected. researchgate.netnih.gov
Limit of Quantification (LOQ) 0.20 - 0.60 mg/kg The lowest concentration that can be reliably quantified. researchgate.netnih.gov
Precision (Repeatability, RSD%) < 6.2% High precision for measurements taken on the same day. nih.gov
Precision (Intermediate, RSD%) < 8.5% High precision for measurements taken on different days. nih.gov

| Accuracy (Recovery) | 91.6% - 119% | Good recovery of the analyte from the complex matrix. | nih.gov |

This table presents data synthesized from a study on anthocyanin analysis in grape skins, demonstrating typical validation results for a robust HPLC-DAD method. researchgate.netnih.gov

Purity Confirmation for Research Standards and Experimental Samples

The purity of this compound used as a reference standard or isolated for experimental use is critical for the accuracy of quantitative studies and the validity of biological assays. phytolab.com Purity assessment confirms the identity of the compound and quantifies any impurities present. hyphadiscovery.com Several analytical techniques are used in combination to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC): HPLC with Diode-Array Detection (DAD) is the workhorse for purity assessment. It separates the main compound from any impurities. The purity is often expressed as a percentage of the total peak area in the chromatogram detected at a specific wavelength (e.g., 520 nm for anthocyanins). phytopurify.comsigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique is indispensable for confirming the identity of the compound. It provides the molecular weight of the analyte, which should match the theoretical mass of this compound. atlantis-press.comresearchgate.net MS is also highly sensitive for detecting and identifying impurities, even at trace levels. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H-NMR spectroscopy confirms the chemical structure of the compound and can also be used to assess purity by revealing signals from impurities. researchgate.netresearchgate.net Furthermore, a specialized technique known as quantitative NMR (qNMR) can be used to determine the absolute purity of a substance by comparing the integral of an analyte signal to that of a certified internal standard of known purity. hyphadiscovery.comethz.ch This method is considered a primary analytical method for qualifying reference standards. sigmaaldrich.com

Commercial suppliers of primary reference standards for this compound provide a certificate of analysis detailing the results from these techniques. phytolab.comsigmaaldrich.com For instance, the absolute purity is often determined by considering the chromatographic purity along with the content of water, residual solvents, and inorganic impurities. phytolab.com

Table 2: Common Techniques for Purity Assessment of this compound

Analytical Technique Purpose Typical Result/Information Provided Source
HPLC-DAD Chromatographic Purity Purity expressed as area percentage (e.g., ≥95%). sigmaaldrich.com
LC-MS / ESI-MS Identity Confirmation & Impurity Detection Confirms molecular weight and fragmentation pattern. researchgate.net
¹H-NMR Structural Confirmation & Purity Check Verifies the chemical structure and detects organic impurities. hyphadiscovery.comresearchgate.net
qNMR Absolute Purity Determination Provides a precise mass fraction purity value against a certified standard. hyphadiscovery.comethz.ch

| Karl Fischer Titration | Water Content | Determines the percentage of water in the solid material. | hyphadiscovery.com |

This table outlines the complementary analytical methods used to establish the identity and confirm the purity of this compound standards and isolates.


Table 3: Compound Names and PubChem CIDs

Compound Name PubChem CID
This compound 108131
Malvidin 197037
Cyanidin (B77932) 128861
Delphinidin 128851
Peonidin 441773
Petunidin 443653

Advanced Research Perspectives and Future Directions in Malvidin 3 Glucoside Studies

Integrated Multi-Omics Approaches in Malvidin (B83408) 3-Glucoside Research

The intricate biological activities of Malvidin 3-glucoside are being unraveled through the application of integrated multi-omics approaches, which combine genomics, proteomics, and metabolomics to provide a holistic understanding of its mechanisms of action. These sophisticated techniques allow researchers to move beyond single-molecule interactions and explore the broader impact of this anthocyanin on complex biological systems.

Genomics research focuses on identifying the genes and genetic pathways influenced by this compound. For instance, studies have shown that it can modulate the transcription of genes involved in inflammation. Specifically, this compound has been observed to decrease the transcription of genes that code for inflammatory mediators. nih.gov

Proteomics , the large-scale study of proteins, complements genomic data by revealing how this compound affects protein expression and function. This is crucial because proteins are the primary effectors of cellular processes. A notable example is the use of proteomic and computational methods to characterize the interaction between this compound and 11S globulins from grape seed flour. nih.gov This research provides insights into how this anthocyanin might be stabilized in food products, which has significant implications for the food industry. nih.gov

Metabolomics involves the comprehensive analysis of metabolites within a biological system. This approach is essential for understanding how this compound is absorbed, distributed, metabolized, and excreted in the body. It also helps to identify the downstream biochemical pathways affected by its presence.

By integrating these "omics" fields, researchers can construct a more complete picture of this compound's biological journey and its effects, from gene expression to protein function and metabolic outcomes. This integrated approach is pivotal for substantiating the health claims associated with this potent phytochemical.

Computational Approaches and Molecular Docking Studies for Mechanistic Elucidation

Computational methods, particularly molecular docking and molecular dynamics simulations, have become indispensable tools for elucidating the mechanisms by which this compound exerts its biological effects at a molecular level. nih.gov These in silico techniques allow for the prediction and visualization of how this compound interacts with specific protein targets. nih.gov

Molecular docking simulates the binding of a ligand (this compound) to the active site of a receptor (a protein or enzyme). tandfonline.com This process helps to predict the binding affinity and orientation of the ligand, providing insights into its potential to modulate the protein's function. For example, molecular docking studies have been employed to investigate the interaction of this compound with enzymes involved in inflammation, such as cyclooxygenases (COX-1 and COX-2), and those implicated in neurodegenerative diseases, like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov

Recent research has utilized molecular docking to explore the interaction between this compound and Toll-like receptor 4 (TLR4), a key player in the inflammatory response. dntb.gov.ua Other studies have used these computational tools to understand its effect on enzymes critical for mitochondrial biogenesis, including SIRT-1, AMPK, and PGC-1α. nih.govnih.gov These in silico models predicted that this compound binds with high affinity to these enzymes, suggesting a molecular basis for its observed effects on mitochondrial function. nih.gov

Furthermore, computational approaches have been used to study the non-covalent interactions between this compound and grape seed 11S globulins, revealing potential mechanisms for color protection in wine. nih.gov These studies, combining proteomics with molecular docking, provide valuable information for food industry applications. nih.gov

The synergy of molecular docking with other computational methods like molecular dynamics allows for a more dynamic view of these interactions over time. researchgate.net These approaches are instrumental in guiding further experimental research and in the rational design of functional foods and therapeutic agents.

Research into Synergistic Effects of this compound with Other Phytochemicals

The biological activity of this compound may be significantly enhanced when it is present with other phytochemicals, a phenomenon known as synergism. Research is increasingly focusing on these synergistic interactions, as they may explain the potent health benefits observed with the consumption of whole foods rich in a variety of bioactive compounds.

Studies have begun to explore the combined effects of this compound with other well-known phytochemicals such as flavonoids, and other polyphenols. The interactions can occur at various levels, including enhancing bioavailability, potentiating antioxidant capacity, or modulating different signaling pathways in a complementary manner.

A supramolecular study investigated the interactions between this compound and several wine phenolic compounds, including quercetin (B1663063) 3-O-β-glucopyranoside, caffeic acid, (-)-epicatechin, (+)-catechin, and gallic acid. acs.org This research, which utilized differential colorimetry, isothermal titration calorimetry, and molecular dynamics simulations, provided insights into how these compounds interact and influence the color of wine, a process with implications for their stability and potentially their bioactivity. acs.org

The table below summarizes the findings of a study on the interactions between this compound (Mv3G) and various phenolic compounds (PC) at a 1:1 molar ratio.

Phenolic Compound (PC)Interaction with Mv3G
Quercetin 3-O-β-glucopyranosideForms a complex with Mv3G
Caffeic AcidInteracts with Mv3G
(-)-EpicatechinInteracts with Mv3G
(+)-CatechinInteracts with Mv3G
Gallic AcidForms a complex with Mv3G

Understanding these synergistic relationships is crucial for developing effective functional foods and dietary supplements. Future research in this area will likely involve more complex in vitro and in vivo models to elucidate the mechanisms of synergy and to identify the most potent combinations of phytochemicals for disease prevention and health promotion.

Elucidation of Unidentified Anthocyanin Metabolites and Their Biological Contributions

While the biological activities of this compound are often attributed to the parent compound, it is now understood that its metabolites, formed in the body after consumption, play a significant role. The bioavailability of intact anthocyanins is generally low, suggesting that their degradation products and conjugated forms may be responsible for many of the observed health benefits. cambridge.orgresearchgate.net

Research has shown that anthocyanins are extensively metabolized in vivo, leading to a wide array of smaller phenolic acids and other compounds. researchgate.netresearchgate.net These metabolites can be present in the circulatory system at concentrations significantly higher than the parent anthocyanin. researchgate.net For instance, after the consumption of elderberry anthocyanins, 28 metabolites were identified in urine and 21 in plasma, with phenolic metabolites in plasma reaching levels 45 times higher than the parent compounds. researchgate.net

The identification of these metabolites is an ongoing area of research, with advanced analytical techniques like high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) being instrumental. cambridge.org Studies have identified various degradation products, including phenolic acids such as gallic acid and syringic acid, which themselves possess biological activity. mdpi.com

A key challenge is to determine the specific biological contributions of these often-unidentified metabolites. Research is beginning to show that these compounds can have anti-inflammatory and other protective effects. For example, in vitro studies have demonstrated that anthocyanin metabolites can reduce the expression of inflammatory markers in human endothelial cells. researchgate.net

Future research will focus on the comprehensive identification of all anthocyanin metabolites, understanding their metabolic pathways, and characterizing their individual and combined biological activities. This knowledge is essential for a complete understanding of the health benefits associated with this compound and other anthocyanins.

Therapeutic Potential and Translational Research of this compound in Disease Prevention

The promising preclinical findings on this compound have spurred interest in its therapeutic potential and the translation of this research into clinical applications for disease prevention. The diverse bioactivities of this anthocyanin, including its anti-inflammatory, antioxidant, and anti-apoptotic properties, suggest its relevance in a variety of chronic diseases. nih.govresearchgate.netmdpi.com

Cardiovascular Health: Research indicates that this compound may contribute to cardiovascular protection. uc.pt Its ability to modulate inflammatory pathways and improve endothelial function are key mechanisms being investigated. uc.pt

Neuroprotection: The neuroprotective effects of this compound are an active area of study. For instance, it has been shown to mitigate oxidative stress and apoptosis in a human microglial cell model of Parkinson's disease. mdpi.com

Anti-inflammatory and Anti-arthritic Effects: In vivo studies have demonstrated the potent anti-inflammatory effects of this compound. In a rat model of adjuvant-induced arthritis, it significantly reduced inflammatory markers and clinical scores of the disease. nih.govresearchgate.net

Anti-cancer Properties: this compound has been shown to selectively induce apoptosis in cancer cells by modulating the expression of pro- and anti-apoptotic proteins, while leaving normal cells unharmed. researchgate.net

Translational research aims to bridge the gap between these laboratory findings and human health outcomes. This involves conducting well-designed clinical trials to evaluate the efficacy of this compound or anthocyanin-rich extracts in preventing or managing chronic diseases. A significant challenge in this transition is understanding the optimal dosage, the influence of the food matrix, and the impact of inter-individual variations in metabolism.

Future research will likely focus on:

Conducting robust human clinical trials to validate the health benefits observed in preclinical studies.

Developing standardized extracts and formulations to ensure consistent and effective delivery of this compound.

Investigating the long-term effects of supplementation with this compound.

The ultimate goal of this translational research is to provide evidence-based recommendations for the use of this compound as a dietary component or supplement for the prevention of chronic diseases.

Q & A

Q. What are the most reliable methods for quantifying Malvidin 3-Glucoside in plant extracts or biological samples?

  • Methodological Answer : Quantification typically employs high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry (MS) detection. The pH differential method is also widely used for total anthocyanin quantification, where absorbance is measured at pH 1.0 and 4.5, with this compound identified via its distinct λmax (~520 nm). For precise isomer separation, reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile/formic acid) are recommended . Validation should include calibration curves using certified reference standards (e.g., ≥95% purity) and recovery tests to account for matrix effects.

Q. How do researchers ensure the stability of this compound during experimental storage and processing?

  • Methodological Answer : Stability is influenced by pH, temperature, and light. For in vitro studies, solutions should be prepared in acidic buffers (pH ≤3.0) and stored at −20°C in amber vials to prevent degradation . Lyophilization is preferred for long-term storage. In plant tissue studies, flash-freezing in liquid nitrogen and avoiding repeated freeze-thaw cycles minimize enzymatic degradation. Antioxidants (e.g., ascorbic acid) may be added, but their interference with assay results must be tested .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Use non-linear regression models (e.g., log-logistic or Hill equation) to calculate EC50/IC50 values. Pairwise comparisons should employ ANOVA with post-hoc Tukey tests, while time-series data may require mixed-effects models. Report effect sizes (e.g., Cohen’s d) and confidence intervals instead of relying solely on p-values . Software like R, GraphPad Prism, or SAS is recommended for reproducibility .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioavailability values of this compound across in vivo studies?

  • Methodological Answer : Discrepancies often arise from differences in administration routes , gut microbiota composition, or analytical techniques. To address this:
  • Standardize protocols for plasma/tissue sampling (e.g., timed intervals post-administration).
  • Use isotopically labeled this compound (e.g., <sup>13</sup>C) to track metabolites via LC-MS/MS.
  • Perform in vitro colonic fermentation assays to simulate microbial metabolism .
  • Meta-analyses should account for interspecies variation (e.g., rodent vs. human models) and dose normalization .

Q. What experimental strategies mitigate the confounding effects of copigmentation in studying this compound’s structural interactions?

  • Methodological Answer : Copigmentation with phenolic acids (e.g., chlorogenic acid) or metal ions alters UV-Vis spectra and stability. To isolate this compound’s intrinsic behavior:
  • Use nuclear magnetic resonance (NMR) titration experiments to map binding sites.
  • Employ computational modeling (e.g., molecular docking or DFT calculations) to predict interaction energies .
  • Compare aggregation patterns in aqueous vs. hydroalcoholic solutions, as solvent polarity modulates π-π stacking .

Q. How should researchers design experiments to elucidate the epigenetic modulation mechanisms of this compound?

  • Methodological Answer : Focus on multi-omics integration :
  • Transcriptomics : RNA-seq of treated cell lines (e.g., HepG2) to identify differentially expressed genes (e.g., Nrf2, NF-κB).
  • Epigenetics : ChIP-seq for histone modification markers (e.g., H3K27ac) or methylated DNA sequencing.
  • Validate findings using CRISPR-Cas9 knockouts of candidate pathways (e.g., SIRT1). Include negative controls (e.g., anthocyanin-deficient diets) and replicate experiments across cell passages to address variability .

Methodological Best Practices

Q. What criteria should guide the selection of in vitro vs. in vivo models for this compound research?

  • Methodological Answer :
  • In vitro : Use cell lines (e.g., Caco-2 for bioavailability, RAW264.7 for inflammation) for high-throughput screening. Ensure physiological relevance by mimicking in vivo conditions (e.g., oxygen tension, co-cultures).
  • In vivo : Prioritize transgenic models (e.g., ApoE<sup>−/−</sup> mice for cardiovascular studies) with standardized diets. Justify sample sizes via power analysis and adhere to ARRIVE guidelines for ethical reporting .

Q. How can structural modifications (e.g., acylation) of this compound be systematically studied for enhanced bioactivity?

  • Methodological Answer :
  • Synthesize derivatives via enzymatic (e.g., acyltransferases) or chemical methods (e.g., esterification with malonyl chloride).
  • Characterize using UPLC-QTOF-MS and compare stability/bioactivity profiles via:
  • Accelerated degradation assays (e.g., 40°C/75% RH).
  • Cellular uptake studies with fluorescence tagging .
  • Publish synthetic protocols in open-access repositories (e.g., protocols.io ) for reproducibility .

Data Interpretation & Reporting

Q. What frameworks are effective for reconciling contradictory findings in this compound’s antioxidant vs. pro-oxidant effects?

  • Methodological Answer : Context-dependent effects require:
  • Dose-response curves across physiological ranges (e.g., 1–100 µM).
  • Measurement of reactive oxygen species (ROS) using multiple probes (e.g., DCFH-DA, Amplex Red).
  • Assessment of cellular redox status (e.g., GSH/GSSG ratios) and correlation with transcriptional activation of antioxidant genes .
  • Transparent reporting of experimental conditions (e.g., cell confluency, serum content) to enable cross-study comparisons .

Q. How should researchers address the limited translational relevance of this compound studies?

  • Methodological Answer :
  • Incorporate physiologically based pharmacokinetic (PBPK) modeling to predict human bioavailability from preclinical data.
  • Collaborate with clinical researchers to design biomarker-driven trials (e.g., plasma anthocyanin metabolites, endothelial function assays).
  • Use organ-on-chip systems to bridge in vitro and in vivo findings .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.